2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenoxy group substituted with tert-butyl and methyl groups, as well as a methoxyphenyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of 2-tert-butyl-5-methylphenol: This intermediate can be synthesized through the alkylation of 2-methylphenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Etherification: The phenol group of 2-tert-butyl-5-methylphenol is then reacted with 2-chloroacetamide in the presence of a base such as potassium carbonate to form 2-(2-tert-butyl-5-methylphenoxy)acetamide.
N-Acylation: Finally, the acetamide is reacted with 3-methoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Continuous flow reactors: to enhance reaction efficiency and yield.
Automated purification systems: to ensure high purity of the final product.
Green chemistry principles: to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as ceric ammonium nitrate.
Reduction: The acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran under reflux.
Substitution: Thiols or amines in the presence of a base such as sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide.
Reduction: Formation of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine.
Substitution: Formation of substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-(2-tert-butyl-5-methylphenoxy)-N-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)ethylamine: Similar structure but with an ethylamine group instead of an acetamide group.
Uniqueness
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-14-9-10-17(20(2,3)4)18(11-14)24-13-19(22)21-15-7-6-8-16(12-15)23-5/h6-12H,13H2,1-5H3,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBFWPDODKWLHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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